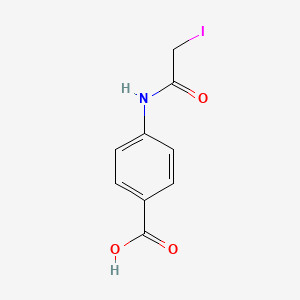

4-(2-iodoacetamido)benzoic acid

Vue d'ensemble

Description

4-(2-iodoacetamido)benzoic acid (IAB) is a synthetic organic compound used in a variety of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 375.07 g/mol. IAB is a versatile compound that can be used in various experiments and research projects. It is a powerful reagent for the synthesis of a variety of compounds, and has been applied to a wide range of biochemical and physiological studies.

Applications De Recherche Scientifique

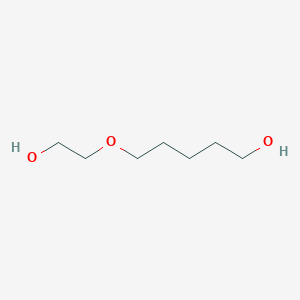

4-(2-iodoacetamido)benzoic acid has been widely used in scientific research. It has been used in the synthesis of a variety of compounds, including peptides, nucleosides, and carbohydrates. It has also been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(vinyl alcohol). 4-(2-iodoacetamido)benzoic acid is also used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents. In addition, 4-(2-iodoacetamido)benzoic acid is used in the synthesis of dyes and pigments, and is also used in the preparation of fluorescent probes.

Mécanisme D'action

4-(2-iodoacetamido)benzoic acid is an electrophilic reagent and is used in a variety of reactions, including nucleophilic substitution, alkylation, and acylation reactions. It is also used in the synthesis of peptides and nucleosides, as well as in the synthesis of polymers. 4-(2-iodoacetamido)benzoic acid is a powerful reagent for the synthesis of a variety of compounds and can be used to modify existing molecules.

Biochemical and Physiological Effects

4-(2-iodoacetamido)benzoic acid has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to study the effects of hormones and other biological molecules. 4-(2-iodoacetamido)benzoic acid has also been used to study the effects of various environmental pollutants on the body. In addition, 4-(2-iodoacetamido)benzoic acid has been used to study the effects of various diseases, such as diabetes, on the body.

Avantages Et Limitations Des Expériences En Laboratoire

4-(2-iodoacetamido)benzoic acid is a powerful reagent for the synthesis of a variety of compounds and is used in a variety of biochemical and physiological studies. However, there are some limitations to its use in lab experiments. For example, 4-(2-iodoacetamido)benzoic acid is sensitive to light and should be stored in a dark, cool place. In addition, 4-(2-iodoacetamido)benzoic acid can react with other compounds and should be used with caution.

Orientations Futures

4-(2-iodoacetamido)benzoic acid has a wide range of applications in the scientific research field and has been used in a variety of experiments and studies. However, there are still many potential future directions for 4-(2-iodoacetamido)benzoic acid. For example, 4-(2-iodoacetamido)benzoic acid could be used to study the effects of various drugs on the body, as well as to study the effects of hormones and other biological molecules. In addition, 4-(2-iodoacetamido)benzoic acid could be used to study the effects of various environmental pollutants on the body. Furthermore, 4-(2-iodoacetamido)benzoic acid could be used to study the effects of various diseases, such as diabetes, on the body. Finally, 4-(2-iodoacetamido)benzoic acid could be used in the synthesis of pharmaceuticals, such as antifungal and antiviral agents.

Propriétés

IUPAC Name |

4-[(2-iodoacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c10-5-8(12)11-7-3-1-6(2-4-7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEUQSVCOOXLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280217 | |

| Record name | 4-iodoacetylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Iodoacetamido)benzoic acid | |

CAS RN |

5434-66-2 | |

| Record name | NSC15939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodoacetylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B6597859.png)

![4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B6597913.png)

![2-[(carboxymethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B6597932.png)

![4-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N'-[1-(4-methyl-3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B6597945.png)

![4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzene-1-sulfonyl fluoride](/img/structure/B6597953.png)